Phorbol-12-myristate

描述

Historical Context in Cellular and Molecular Biology Research

The journey of phorbol (B1677699) esters in biological research began with their identification as potent tumor promoters. Phorbol itself was first isolated in 1934 through the hydrolysis of croton oil, a substance known for its irritant and purgative properties wikipedia.org. The elucidation of phorbol's structure in 1967 paved the way for the synthesis and study of its various esters wikipedia.org. A pivotal moment in the history of PMA's use as a research tool was the discovery in the early 1980s that phorbol esters function as direct activators of Protein Kinase C (PKC) rndsystems.comwikipedia.orgscience.gov. This groundbreaking finding revealed that PMA mimics the action of diacylglycerol (DAG), a natural lipid second messenger that activates PKC at the cell membrane. This understanding transformed PMA from a mere chemical irritant and tumor promoter into a key pharmacological agent for investigating the then-emerging field of signal transduction. Its ability to reliably activate PKC pathways provided a crucial entry point for understanding how cells respond to external stimuli.

Significance as a Pharmacological Tool for Mechanistic Investigations

PMA's primary mechanism of action involves binding to the C1 domain of conventional and novel PKC isoforms, inducing their translocation to the cell membrane and subsequent activation rndsystems.comabcam.com. This activation triggers a cascade of downstream events, influencing a wide spectrum of cellular processes. Its utility as a pharmacological tool lies in its ability to selectively activate specific PKC isoforms, allowing researchers to probe the distinct roles of each isoform in cellular signaling.

PMA is known to activate several PKC isoforms, including PKCα, -β, -γ, -δ, -ε, -η, and -θ, while not significantly activating PKCζ or -ι/λ rndsystems.com. This differential activation profile is critical for its application in mechanistic studies.

Table 1: PKC Isoform Activation by this compound-13-Acetate (PMA)

| PKC Isoform Group | Activated Isoforms | Not Activated Isoforms |

| Conventional | PKCα, PKCβI, PKCβII, PKCγ | - |

| Novel | PKCδ, PKCε, PKCη, PKCθ | - |

| Atypical | - | PKCζ, PKCι/λ |

Note: This table is based on known activation profiles of PMA by binding to the C1 domain of PKC isoforms.

Through PKC activation, PMA has been instrumental in elucidating various cellular mechanisms:

Cell Differentiation: PMA is widely used to induce differentiation in various cell types. A prominent example is the differentiation of THP-1 monocytic leukemia cells into macrophage-like cells, characterized by morphological changes and the expression of macrophage-specific markers like CD11b and CD14 stemcell.comresearchgate.netsigmaaldrich.comankaratipfakultesimecmuasi.netresearcher.life. This model is extensively used to study macrophage biology, polarization, and immune responses. PMA also promotes differentiation in other cell types, such as rod photoreceptors in the retina researcher.life.

Signal Transduction Pathways: PMA's activation of PKC leads to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, such as extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) stemcell.comscientificarchives.comlicorbio.comresearchgate.netscience.gov. It also influences transcription factors like NF-κB and AP-1, which regulate gene expression scientificarchives.comscience.govebi.ac.uknih.govmdpi.com.

Gene Expression and Cell Fate: PMA can modulate gene transcription, cell growth, cell differentiation, and programmed cell death licorbio.comthomassci.com. For instance, it has been shown to induce the tumor suppressor Kruppel-like factor 6 (KLF6), leading to growth arrest in certain lung cancer cells nih.gov. Conversely, in other contexts, PMA can promote proliferation or induce apoptosis researchgate.netmpbio.com.

Immunology: PMA is utilized to stimulate T-cell activation, proliferation, and cytokine production, often in combination with ionomycin (B1663694) wikipedia.orgsigmaaldrich.comsigmaaldrich.cn. It also induces superoxide (B77818) production in immune cells ebi.ac.uk.

Disease Modeling: PMA has been employed in research models for various diseases. For example, it is used to study carcinogenesis wikipedia.orgnih.gov, inflammatory responses mdpi.comnih.gov, and even to reactivate HIV-1 latency as part of "shock-and-kill" therapeutic strategies scientificarchives.com. Its ability to induce neurodegeneration in developing rodent brains has also made it a tool for studying neurodevelopmental disorders nih.gov.

Table 2: Key Research Findings and Cellular Effects Mediated by this compound-13-Acetate (PMA)

| Cellular Process/Outcome | Associated Pathways/Mechanisms | Research Context/Examples |

| Monocyte-to-Macrophage Differentiation | PKC activation, MAPK signaling (ERK, JNK), NF-κB activation | THP-1 cell differentiation into macrophages for studying immune responses, inflammation, and macrophage polarization stemcell.comresearchgate.netankaratipfakultesimecmuasi.netresearcher.life. |

| T-Cell Activation | PKC activation, downstream signaling cascades leading to cytokine production (e.g., IL-2) | Stimulation of T-cell proliferation and cytokine release, often used with ionomycin for immunological studies wikipedia.orgsigmaaldrich.comsigmaaldrich.cn. |

| Gene Transcription Regulation | Activation of transcription factors (e.g., AP-1, NF-κB), modulation of gene expression | Studies on cell growth, differentiation, immune response, and cancer progression licorbio.comscience.govnih.govthomassci.com. |

| Cell Proliferation/Growth | PKC signaling, MAPK activation, induction of growth-regulatory factors (e.g., KLF6) | Investigating cancer cell growth arrest nih.gov or promotion nih.gov, and general cell cycle regulation licorbio.comthomassci.com. |

| Inflammation and Oxidative Stress | Activation of inflammatory pathways (e.g., NF-κB), induction of reactive oxygen species (ROS) | Modeling inflammatory conditions like psoriasis mdpi.com, studying oxidative burst in leukocytes science.govebi.ac.uk, and neuroinflammation nih.gov. |

| Viral Reactivation | PKC activation leading to reactivation of latent viruses (e.g., HIV-1) | Used in "shock-and-kill" strategies for HIV-1 treatment by reactivating viral replication from latency scientificarchives.com. |

| Neuronal Development/Injury | PKC signaling, inflammatory response | Investigating neurodevelopmental effects and susceptibility to injury in the developing brain nih.gov. |

PMA's well-defined mechanism of action, its potent activation of key signaling molecules, and its diverse effects across numerous cell types solidify its position as a vital chemical probe for unraveling the complexities of biological systems.

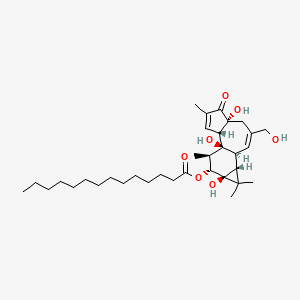

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-30-23(3)33(39)25(28-31(4,5)34(28,30)40)19-24(21-35)20-32(38)26(33)18-22(2)29(32)37/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28-,30-,32-,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCISDOVNFLSGO-VONOSFMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943079 | |

| Record name | 4a,7b,9a-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20839-06-9 | |

| Record name | Phorbol 12-myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20839-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol-12-monomyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020839069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,7b,9a-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorbol 12-myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHORBOL-12-MONOMYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365F3KD8DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Phorbol 12 Myristate Action

Direct Protein Kinase C (PKC) Activation

Protein Kinase C (PKC) is a family of serine/threonine kinases that play critical roles in regulating cell growth, differentiation, apoptosis, and immune responses. Phorbol (B1677699) esters like Phorbol-12-myristate are potent activators of many PKC isoforms.

The primary site of interaction for this compound with PKC is the conserved cysteine-rich C1 domain wikipedia.orgabcam.comucsd.edurndsystems.com. This domain acts as a lipid-binding module, recognizing and binding to DAG and phorbol esters with high affinity ucsd.edurndsystems.comaacrjournals.org. The C1 domain typically consists of two cysteine-rich subdomains (C1A and C1B) that form a groove lined by hydrophobic residues, creating a binding pocket for these lipid molecules ucsd.eduscispace.commolbiolcell.org. This compound, due to its structural similarity to DAG, effectively binds to this pocket, stabilizing the interaction and initiating downstream signaling events wikipedia.orgucsd.edu. Different PKC isoforms possess distinct C1 domains, which can influence their binding affinities and preferences for phorbol esters and DAG acs.orgnih.gov. For instance, the C1b domain of PKCδ has shown high affinity for phorbol esters, with Kd values in the low nanomolar range rndsystems.comnih.gov. This compound activates a broad range of PKC isoforms, including conventional (α, β, γ) and novel (δ, ε, η, θ) classes, but notably does not activate atypical isoforms (ζ, ι/λ) rndsystems.com.

Upon binding of this compound to the C1 domain, the PKC enzyme undergoes a significant conformational change researchgate.net. This binding event typically leads to the recruitment of the PKC enzyme from the cytosol to the cell membrane, particularly to lipid-rich membrane domains wikipedia.orgresearchgate.netnih.govaacrjournals.org. This translocation is crucial for the activation of PKC, as it brings the enzyme into proximity with its membrane-bound substrates and cofactors. The conformational change induced by this compound binding is thought to release the inhibitory pseudosubstrate region from the active site, thereby rendering the kinase catalytically active researchgate.netlu.se. For example, in the case of PKCδ, this compound binding can induce a conformational change that makes it a better substrate for tyrosine phosphorylation by Src kinases, further modulating its activity nih.gov.

While this compound broadly activates several PKC isoforms, there are differential sensitivities and activation kinetics among them licorbio.comfrontiersin.orgoup.comoup.comnih.gov. The specific C1 domain structure and the presence of other regulatory domains, such as the C2 domain in conventional PKCs, contribute to these differences acs.orglu.se. For instance, the C1a and C1b domains of PKCα exhibit different affinities for activators like PMA acs.org. Studies have shown that PMA can induce translocation and activation of PKCα, PKCβII, PKCδ, and PKCε, with variations in the duration and localization of these events oup.comoup.com. The precise pattern of activation and subsequent downstream signaling can therefore vary depending on the specific PKC isoform involved and the cellular context aacrjournals.orgfrontiersin.org.

Table 1: Activation of PKC Isoforms by this compound (PMA)

| PKC Isoform | Activation by PMA | Notes on C1 Domain Binding/Affinity |

| PKCα | Yes | Binds to C1A and C1B domains; C1A has higher affinity for DAG, C1B for PMA acs.org |

| PKCβ | Yes | Translocation observed oup.comoup.com |

| PKCγ | Yes | Activated rndsystems.com |

| PKCδ | Yes | Translocation and Tyr311 phosphorylation observed rndsystems.comnih.govnih.gov. C1b domain has high affinity for phorbol esters nih.gov |

| PKCε | Yes | Translocation observed oup.comoup.com |

| PKCη | Yes | Activated rndsystems.com |

| PKCθ | Yes | Activated rndsystems.com. C1b domain has high affinity for PDBu nih.gov |

| PKCζ | No | Not activated rndsystems.com |

| PKCι/λ | No | Not activated rndsystems.com |

Note: Data primarily derived from studies using this compound-13-acetate (PMA) as the phorbol ester activator, which is a widely used proxy for this compound in research.

Interaction with Non-Kinase Targets

Beyond its well-established role in PKC activation, this compound can also interact with other cellular proteins that possess C1 domains or similar lipid-binding motifs, influencing pathways independent of kinase activity.

Chimaerins are a family of proteins that possess a Rac-specific GTPase-activating protein (GAP) domain and a lipid-binding C1 domain molbiolcell.orgnih.govresearchgate.netembopress.org. Similar to PKC, chimaerins are recruited to cellular membranes in response to diacylglycerol (DAG) or phorbol esters like this compound nih.govresearchgate.netembopress.org. The C1 domain of chimaerins binds phorbol esters with low nanomolar affinity, a process often dependent on the presence of acidic phospholipids (B1166683) scispace.comnih.govembopress.org. This interaction mediates the translocation of chimaerins from the cytosol to the plasma membrane and perinuclear regions molbiolcell.orgnih.govresearchgate.net. This membrane association is critical for their function as GAPs, enabling them to interact with and regulate small GTPases like Rac nih.govembopress.org. Studies have shown that mutations disrupting the C1 domain abolish phorbol ester binding and translocation, highlighting the domain's essential role in targeting molbiolcell.orgnih.gov.

Ras guanyl nucleotide-releasing protein (RasGRP) family members are another class of proteins that contain C1 domains and are activated by DAG and phorbol esters wikipedia.orgaacrjournals.orgmdpi.comashpublications.orgnih.gov. These proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for Ras GTPases, playing a crucial role in Ras-MAPK signaling pathways that control cell proliferation and differentiation aacrjournals.orgnih.gov. This compound binds to the C1 domain of RasGRP proteins, promoting their translocation to cellular membranes, such as the plasma membrane and Golgi apparatus aacrjournals.orgmdpi.comnih.gov. This membrane recruitment is essential for their activation, leading to increased Ras activity and subsequent downstream signaling, including the activation of extracellular signal-regulated kinases (ERK) aacrjournals.orgnih.gov. Importantly, RasGRP activation by phorbol esters can occur independently of PKC, establishing them as distinct targets for phorbol ester signaling aacrjournals.org.

Cellular and Subcellular Biological Effects of Phorbol 12 Myristate

Regulation of Cell Proliferation and Cell Cycle Progression

PMA exerts complex and often contradictory effects on cell proliferation, which are highly dependent on the cellular context, including cell type and the existing molecular pathways. nih.govtandfonline.com It can act as a potent inhibitor of growth in some cells while promoting proliferation in others, primarily through its interaction with PKC and subsequent modulation of cell cycle regulatory machinery.

A hallmark of PMA's effect on human monocytic leukemia THP-1 cells is the induction of growth inhibition and cell cycle arrest, a necessary prelude to cellular differentiation. capes.gov.brnih.gov Upon treatment with PMA, THP-1 cells predominantly arrest in the G1 phase of the cell cycle. capes.gov.brbiorxiv.org This arrest is characterized by a significant reduction in the number of cells entering the S (DNA synthesis) phase. nih.govfrontiersin.org

The molecular mechanism underlying this G1 arrest involves the modulation of key cell cycle regulators. capes.gov.brnih.gov Research indicates that PMA treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1 at both the mRNA and protein levels. tandfonline.comcapes.gov.brnih.gov This induction of p21WAF1/CIP1 occurs independently of p53, which is non-functional in THP-1 cells. capes.gov.brnih.gov The activation of the p21WAF1/CIP1 promoter is driven by the Sp1 transcription factor. nih.gov This entire signaling cascade, from PMA activation of PKC to the upregulation of p21, is dependent on the cellular generation of reactive oxygen species (ROS). capes.gov.brnih.gov In addition to the G1 arrest, some studies also report that PMA can block THP-1 cells from exiting the G2/M phase. nih.govfrontiersin.org

| Effect | Key Molecular Event | Mediators | References |

|---|---|---|---|

| Growth Inhibition | Induction of Cell Cycle Arrest | PKC, Reactive Oxygen Species (ROS) | capes.gov.br, nih.gov |

| G1-Phase Arrest | Upregulation of p21WAF1/CIP1 | Sp1 Transcription Factor | capes.gov.br, nih.gov |

| Reduced S-Phase Entry | Inhibition of DNA Synthesis | Down-regulation of cell-cycle associated genes | nih.gov, frontiersin.org |

The impact of PMA on cell growth is not uniform and varies significantly across different cell types, demonstrating a strong context-dependent modulation. While it inhibits proliferation in THP-1 cells, its effects on other cancer cell lines can range from growth arrest to stimulation.

Growth Inhibition: In several non-small cell lung cancer (NSCLC) cell lines, such as H358, PMA induces growth arrest. tandfonline.com This effect is mediated by the induction of the tumor suppressor Kruppel-like transcription factor 6 (KLF6), which in turn upregulates the cyclin-dependent kinase inhibitors p21WAF1/CIP1 and p27KIP1. tandfonline.com Similarly, PMA treatment significantly attenuates the growth of breast cancer cell lines like MCF-7 and BT-474. oup.com This inhibition is associated with the downregulation of P-Rex1, a Rac GEF that is overexpressed in breast cancer. oup.com

Growth Promotion: In contrast, some studies have shown that PMA can induce proliferation. For instance, in estrogen-responsive MCF-7 breast cancer cells, treatment with PMA was observed to cause a significant increase in cell proliferation. nih.gov This highlights that the cellular background and the specific signaling networks active within a cell determine the ultimate proliferative response to PMA.

| Cell Line | Cell Type | Effect on Growth | Associated Molecular Pathway | References |

|---|---|---|---|---|

| THP-1 | Human Monocytic Leukemia | Inhibition | Upregulation of p21WAF1/CIP1 | capes.gov.br, nih.gov |

| H358 | Non-Small Cell Lung Cancer | Inhibition | Induction of KLF6, p21WAF1/CIP1, p27KIP1 | tandfonline.com |

| MCF-7, BT-474 | Breast Cancer | Inhibition | Downregulation of P-Rex1 | oup.com |

| MCF-7 | Breast Cancer (Estrogen-Responsive) | Promotion | Activation of PKC pathway | nih.gov |

Induction of Cellular Differentiation

PMA is a widely utilized and potent inducer of differentiation in various cell lineages. By activating PKC-dependent signaling cascades, it can drive immature progenitor cells to commit to and mature into more specialized cell types.

One of the most well-characterized effects of PMA is its ability to induce the differentiation of monocytic leukemia cell lines, such as THP-1 and HL-60, into cells that resemble mature macrophages. nih.govscirp.orgplos.orgmdpi.com This process is a cornerstone model for studying macrophage biology. researchgate.net

Upon PMA treatment, THP-1 cells cease proliferating and undergo a dramatic transformation. scirp.org They become adherent, a key characteristic of macrophages, and exhibit significant morphological changes. nih.govfrontiersin.orgscirp.orgmdpi.com This differentiation is accompanied by the increased expression of surface markers associated with a macrophage phenotype, including CD11b, CD14, and CD68. biorxiv.orgmdpi.comresearchgate.net The promyelocytic leukemia cell line HL-60 also differentiates into a macrophage-like cell in response to phorbol (B1677699) esters like PMA. plos.org The extent and phenotype of the resulting macrophages can vary depending on the specifics of the PMA treatment protocol. scirp.orgplos.org

PMA's influence extends to the broader process of hematopoiesis, where it can direct the commitment of progenitor cells to various lineages. stemcell.comstemcell.comresearchgate.net The level of PKC activity, which can be modulated by PMA concentration, appears to be a critical determinant in lineage choice. nih.gov

Myelomonocytic/Neutrophilic Lineage: In the YJ human leukemia cell line, which has eosinophilic characteristics, PMA stimulation induces differentiation towards a monocytic lineage, confirmed by morphology and expression of the marker CD14. nih.gov In the same cell line, all-trans retinoic acid induces neutrophilic differentiation, showcasing how different stimuli can direct lineage choice from the same progenitor. nih.gov

Eosinophil Lineage: In hematopoietic precursors transformed by the E26 avian leukemia virus, lower concentrations of PMA favor eosinophil differentiation, whereas higher concentrations promote myelomonocytic differentiation. nih.gov This suggests that the strength of the PKC signal dictates the differentiation outcome. nih.gov

Megakaryocytic Lineage: PMA is also a potent inducer of megakaryocytic differentiation in the K562 human leukemia cell line. mdpi.com This process involves significant changes in gene expression, leading to the maturation of cells that are precursors to platelets and express markers like ITGB3 (CD61). mdpi.com

PMA also modulates the differentiation of mesenchymal stem cells (MSCs), multipotent stromal cells that can differentiate into a variety of cell types. stemcell.com The activation of the PKC signaling pathway by PMA can steer MSCs towards certain lineages while inhibiting others. koreascience.krnih.gov

Studies on human adipose-tissue-derived stromal cells (hADSCs) have shown that PMA treatment enhances osteogenic (bone) differentiation while simultaneously suppressing adipogenic (fat) differentiation. koreascience.krnih.gov This dual effect is blocked by a general PKC inhibitor, confirming the central role of this pathway. koreascience.krnih.gov These findings suggest that PKC signaling is a key regulatory node in determining the fate of MSCs. koreascience.krnih.gov Furthermore, PMA has been noted to stimulate the cardiac differentiation of mesenchymal stem cells. stemcell.comstemcell.com

Megakaryocytic Transformation of Leukemic Cells

Phorbol-12-myristate-13-acetate is a well-documented inducer of megakaryocytic differentiation in certain leukemic cell lines. nih.govmdpi.com This process involves the transformation of undifferentiated leukemia cells into cells that resemble megakaryocytes, the precursors to platelets.

Human erythroleukemia (HEL) and K562 cells are two such leukemic cell lines that have been extensively studied as models for PMA-induced megakaryocytic differentiation. nih.goviiarjournals.orgashpublications.org When treated with PMA, these cells undergo a series of morphological and molecular changes characteristic of the megakaryocytic lineage. nih.govashpublications.org For instance, the NS-Meg cell line, established from a patient with chronic myeloid leukemia in megakaryoblastic transformation, shows increased expression of megakaryocytic surface markers CD41a and CD61 after exposure to PMA. nih.gov Similarly, K562 cells treated with PMA differentiate into mature megakaryocytes over a period of several days. mdpi.com

The molecular mechanisms underlying this transformation are complex and involve the activation of specific signaling pathways and transcription factors. The protein kinase C (PKC) signaling pathway is a key player, as PMA directly activates PKC. nih.goviiarjournals.org This activation, in turn, can trigger downstream pathways like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is known to be involved in PKC-induced megakaryopoiesis. iiarjournals.org

A critical transcription factor implicated in this process is the Early Growth Response protein 1 (Egr-1). Studies have shown that PMA induces the expression of Egr-1 in HEL and K562 cells, and this is associated with the upregulation of the megakaryocyte-specific marker CD41a. nih.gov Furthermore, the transcription factor Gαq, which plays a major role in platelet signal transduction, is upregulated during PMA-induced megakaryocytic transformation of HEL cells, a process regulated by Egr-1. nih.govnih.govashpublications.org In K562 cells, the induction of cytochrome P450 2E1 (CYP2E1) by PMA has also been linked to megakaryocyte development. iiarjournals.org

Microarray analysis of K562 cells undergoing PMA-induced differentiation has revealed changes in the expression of a large number of genes, highlighting the extensive transcriptional reprogramming that occurs during this process. mdpi.com These differentially expressed genes are associated with various functions of mature megakaryocytes, including inflammatory response, angiogenesis, and cell migration. mdpi.com

Table 1: Effects of PMA on Megakaryocytic Differentiation of Leukemic Cells

| Cell Line | Key Findings | References |

| K562 | Differentiates into mature megakaryocytes upon PMA treatment. | mdpi.com |

| PMA induces the expression of CYP2E1, promoting megakaryocyte development. | iiarjournals.org | |

| PMA-induced differentiation is accompanied by changes in cell morphology and expression of megakaryocyte-specific markers. | ashpublications.org | |

| HEL | Undergoes megakaryocytic differentiation in response to PMA. | nih.gov |

| PMA upregulates Gαq, a key regulator of platelet function, through the transcription factor Egr-1. | nih.govnih.govashpublications.org | |

| NS-Meg | PMA increases the expression of megakaryocytic markers CD41a and CD61. | nih.gov |

Activation and Phenotypic Modulation of Lymphocytes (e.g., B Cells, T Cells)

This compound-13-acetate exerts significant effects on lymphocytes, including both B cells and T cells, leading to their activation and phenotypic modulation. bio-gems.comscientificarchives.com

In the context of B cells, PMA has been shown to be a potent enhancer of their differentiation into regulatory B cells that produce granzyme B. researchgate.netnih.gov This effect is observed when PMA is used in combination with other stimuli like interleukin-21 (IL-21). researchgate.netnih.gov However, in resting B cells, PMA can inhibit the signaling pathways that are normally activated by anti-IgM antibodies. pnas.org

For T cells, PMA is a well-known activator. scientificarchives.com In Jurkat T cells, a human T leukemia cell line, PMA can induce the expression of immediate early genes and activate signaling pathways that lead to T-cell activation. scientificarchives.com This activation can involve the recruitment of host transcription factors such as NFAT, NF-κBp65, Ap-1, and Sp-1. scientificarchives.com However, the response of T cells to PMA can be complex. For instance, in CEM T cells, stimulation with PMA and phytohemagglutinin (PHA) leads to the binding of the transcription factor Egr-1 to the NF-κB1 promoter, an effect not seen with tumor necrosis factor-α (TNF-α) stimulation. rupress.org

Induction of Apoptosis in Specific Cell Types

While often associated with cell proliferation and differentiation, this compound-13-acetate can also induce apoptosis, or programmed cell death, in specific cell types. nih.govbioscientifica.comnih.gov The outcome of PMA treatment—whether it be differentiation or apoptosis—appears to be cell-type dependent. biologists.com

In certain cancer cell lines, PMA has been shown to trigger apoptosis. For example, in the gastric adenocarcinoma cell line SNU-16, PMA rapidly induces apoptosis, an effect that is mediated by the activation of protein kinase C (PKC), serine proteases, and caspase-3/CPP32. nih.gov Similarly, in androgen-dependent prostate cancer LNCaP cells, PMA induces apoptosis by activating JNK and p53 signaling pathways. bioscientifica.com

The mechanisms underlying PMA-induced apoptosis can involve both the extrinsic and intrinsic apoptotic pathways. scientificarchives.com In HIV-1 infected Jurkat cells, PMA has been observed to upregulate proteins involved in both pathways, leading to cell death. scientificarchives.com The process can also be influenced by other cellular factors. For instance, in the erythroblastic cell line TF-1, PMA-induced apoptosis is dependent on the activation of the Rho kinase (ROCK)/myosin light chain (MLC) phosphorylation/myosin-mediated contraction pathway. biologists.com This pathway triggers the activation of initiator caspases-8 and -10. biologists.com Conversely, in some contexts, such as in Jurkat T cells, PMA can inhibit apoptosis by enhancing the expression of the anti-apoptotic protein Bcl-2 and inhibiting the expression of the pro-apoptotic protein Bax. researchgate.net

Table 2: PMA-Induced Apoptosis in Different Cell Lines

| Cell Line | Apoptotic Mechanism | References |

| SNU-16 (Gastric Adenocarcinoma) | Activation of PKC, serine proteases, and caspase-3/CPP32. | nih.gov |

| LNCaP (Prostate Cancer) | Activation of JNK and p53 signaling pathways. | bioscientifica.com |

| HIV-1 Infected Jurkat Cells | Upregulation of both extrinsic and intrinsic apoptotic pathways. | scientificarchives.com |

| TF-1 (Erythroblastic) | Activation of ROCK-dependent myosin-mediated contraction, leading to caspase-8 and -10 activation. | biologists.com |

Modulation of Gene Expression and Transcriptional Regulation

This compound-13-acetate significantly impacts gene expression by modulating the activity of various transcription factors and regulating the promoters of specific genes.

Induction of Immediate Early Genes (e.g., c-fos, c-myc)

A well-established effect of PMA is the rapid and transient induction of immediate early genes, which are among the first genes to be expressed in response to cellular stimuli. atsjournals.orgbiorxiv.org These genes often encode for transcription factors that, in turn, regulate the expression of other genes involved in cellular processes like proliferation and differentiation. atsjournals.org

The proto-oncogenes c-fos and c-myc are classic examples of immediate early genes that are induced by PMA. pnas.orgasm.org In mouse NIH 3T3 cells, PMA treatment leads to a rapid increase in the transcription of c-myc and c-fos. pnas.org This induction occurs quickly and does not require new protein synthesis. pnas.org Similarly, in quiescent BALB/c 3T3 cells, PMA induces the expression of c-fos, egr-1, and c-myc. nih.gov The kinetics of this induction can be altered by other compounds, such as indomethacin. nih.gov In HEK293 cells, PMA stimulation also rapidly induces the expression of immediate early genes, including FOS and JUN. biorxiv.org

Regulation of Specific Gene Promoters (e.g., NHE2, TF, MUC5AC, TSPO, Gαq)

PMA regulates the expression of a variety of genes by targeting their promoter regions. This regulation is often mediated through the activation of specific signaling pathways and transcription factors.

NHE2 (Na+/H+ Exchanger 2): In the intestinal epithelial cell line C2BBe1, PMA upregulates the expression of the NHE2 gene, in part at the transcriptional level. nih.govphysiology.org This stimulation is mediated by the transcription factor Egr-1, which binds to PMA response elements in the NHE2 promoter. nih.govphysiology.orgphysiology.org The signaling pathway involving PKCδ and MEK-ERK1/2 is crucial for this PMA-induced stimulation of NHE2 expression. nih.gov

TF (Tissue Factor): The specific mechanisms of PMA regulation on the Tissue Factor (TF) promoter are complex and can be cell-type specific.

MUC5AC: The precise regulation of the MUC5AC promoter by PMA is multifaceted.

TSPO (Translocator Protein): PMA induces the expression of the TSPO gene in cells with low basal levels of TSPO. nih.govnih.gov This induction is mediated by the binding of transcription factors c-jun and GABP-alpha to the TSPO promoter. nih.gov The PKCε isoform plays a key role in this process, likely acting through a MAPK pathway involving c-Jun and STAT3. nih.govacs.org

Gαq: The Gαq gene, important for platelet function, is upregulated during PMA-induced megakaryocytic differentiation. nih.govnih.govthieme-connect.com A specific region in the Gαq promoter is responsive to PMA, and this response is mediated by the binding of the transcription factor Egr-1. nih.govnih.govthieme-connect.com The MEK/ERK signaling pathway is also involved in this PMA-induced upregulation of Gαq. nih.govnih.govthieme-connect.com In cardiac myocytes and HEK fibroblasts, PMA stimulation has been shown to increase Gαq promoter activity. oup.com

Involvement of Key Transcription Factors (e.g., NF-κB, HIF-1α, Egr-1, Sp1, Sp3)

PMA exerts its effects on gene expression by influencing the activity of a number of key transcription factors.

NF-κB (Nuclear Factor-kappa B): PMA is a potent activator of NF-κB. medchemexpress.cominvivogen.comcaymanchem.com This activation is a result of PMA's ability to activate Protein Kinase C (PKC). invivogen.com NF-κB is a crucial transcription factor that regulates a wide range of physiological processes. invivogen.com

HIF-1α (Hypoxia-Inducible Factor-1α): The role of PMA in the regulation of HIF-1α can be context-dependent.

Egr-1 (Early Growth Response Protein 1): Egr-1 is a key mediator of PMA's effects on the expression of several genes. PMA induces the expression of Egr-1 in various cell types, including lung cancer cells and endothelial cells. atsjournals.orgahajournals.org This induced Egr-1 then binds to the promoters of target genes, such as NHE2 and Gαq, to regulate their transcription. nih.govnih.govphysiology.orgphysiology.orgthieme-connect.com In some cases, PMA-induced Egr-1 can displace other transcription factors, like Sp1 and Sp3, from promoter elements. portlandpress.com

Sp1 (Specificity Protein 1) and Sp3 (Specificity Protein 3): Sp1 and Sp3 are transcription factors that can be influenced by PMA. In some contexts, PMA can induce the binding of Sp1 to promoter regions, as seen with the MUC5B gene. nih.gov PMA can also induce the phosphorylation of Sp1, which can either increase or decrease its transcriptional activity depending on the cellular context. nih.govtandfonline.com For the NHE2 promoter, Sp1 and Sp3 bind in untreated cells, but are displaced by Egr-1 upon PMA treatment. nih.govphysiology.orgphysiology.org

Post-Transcriptional Regulatory Mechanisms Affecting mRNA Profiles

This compound-13-acetate (PMA) exerts significant influence on post-transcriptional regulatory mechanisms, thereby altering mRNA profiles and cellular functions. One of the key mechanisms affected by PMA is mRNA stability. In GT1-7 cells, for instance, PMA treatment leads to a decrease in the half-life of gonadotropin-releasing hormone (GnRH) mRNA from 30 hours to 11 hours. nih.gov This reduction in stability is associated with a significant decrease in the length of the GnRH mRNA poly(A) tail, a feature known to influence mRNA turnover. nih.gov Similarly, in human hepatocarcinoma cell lines HepG2 and Hep3B, PMA treatment results in a rapid and substantial, albeit transient, induction of low-density lipoprotein receptor (LDLR) mRNA levels. nih.gov This effect is, at least in part, due to a 2- to 2.5-fold stabilization of the LDLR mRNA. nih.gov This stabilization appears to be linked to the actin cytoskeleton, as its disruption abrogates the PMA-induced effect. nih.gov

Furthermore, studies in U937 cells have revealed that PMA stimulation leads to a considerable modulation of the cytoplasmic distribution of mRNAs between polysomal and non-polysomal fractions. core.ac.uknih.gov This indicates that beyond transcriptional modulation, changes in the translational state of transcripts play a critical role in PMA-induced cellular differentiation. core.ac.uknih.gov Microarray analysis of U937 cells treated with PMA identified that a significant percentage of up- and downregulated mRNAs were modulated specifically in the polysomal fraction, highlighting the importance of translational control. core.ac.uk For example, PMA was found to attenuate the entry of BATF mRNA into the polysomal fraction. core.ac.uk

The impact of PMA on mRNA profiles is also evident in various immune cells. In Jurkat T cells, PMA stimulation significantly increases the mRNA levels of key cytokines and transcription factors, including IL-2, GM-CSF, INF-γ, p65, and I-κBα. psu.edu Transcriptome sequencing of THP-1 monocytes differentiated into macrophages by PMA revealed the upregulation of 3113 genes and downregulation of 2772 genes. nih.govplos.org The upregulated genes are closely associated with cell communication, signal transduction, and cytokine activity, while downregulated genes are primarily involved in cell cycle processes and DNA replication. nih.govplos.org This extensive reprogramming of the transcriptome underscores the profound effect of PMA on post-transcriptional and translational regulation.

Epigenetic Modifications and Chromatin Remodeling

This compound-13-acetate (PMA) is a potent modulator of epigenetic landscapes, influencing DNA methylation, histone modifications, and the activity of chromatin remodeling complexes. These changes are fundamental to its role in tumor promotion and cellular differentiation. ijpmbs.com

Influence on DNA Methylation Dynamics

PMA's effect on DNA methylation, a key epigenetic mark often associated with gene silencing, is complex and cell-type specific. In some contexts, PMA stimulation has been shown to induce changes in DNA methylation patterns. For instance, in the H12 cell line containing a latent HIV-1 5' LTR, stimulation with TNF-α and PMA led to a significant increase in DNA methylation of the 5' LTR. researchgate.net This suggests that in certain viral latency models, PMA can contribute to the establishment of repressive chromatin marks.

Conversely, in the context of acute myeloid leukemia (AML) cell lines like THP-1, downregulation of DNA methylation machinery enhances PMA-induced differentiation. nih.gov Depletion of UHRF1 or DNMT1, key proteins in maintaining DNA methylation, renders THP-1 cells more sensitive to PMA. nih.gov Transcriptome and genome-wide methylation analyses revealed that this depletion induces changes that facilitate the differentiation process. nih.gov Furthermore, a study using a technique called ATAC-Me on PMA-induced THP-1 monocyte-to-macrophage differentiation revealed that changes in chromatin accessibility and DNA methylation can be decoupled, particularly at early time points. nih.gov While robust transcriptional responses were observed, significant changes in DNA methylation were minimal initially, suggesting that DNA methylation may not be an immediate driver of the early gene regulatory responses to PMA. nih.gov

Effects on Histone Acetylation and Other Post-Translational Histone Modifications

Histone acetylation is a major target of PMA signaling, generally leading to a more open chromatin structure and increased gene expression. ijpmbs.com In human monocytic U937 cells, PMA treatment strongly induces the expression of histone acetylases, which in turn mediates the interferon responsiveness of these cells. ijpmbs.com In chronically infected U1 cells, PMA activation leads to a significant increase in histone H3 and H4 acetylation at the HIV-1 LTR promoter, even before a substantial rise in viral mRNA levels. nih.gov This suggests that histone acetylation is an early and crucial event in PMA-induced gene activation.

The effects of PMA on histone modifications are not limited to acetylation. Other post-translational modifications (PTMs) of histones, such as methylation, phosphorylation, and ubiquitylation, are also involved in orchestrating the cellular response to PMA. nih.govmdpi.complos.org For example, in K562 erythroleukemic cells, the chromatin of the PDGF-B gene, which is strongly induced by PMA, is highly acetylated even before gene induction, indicating that histone acetylation can be a prerequisite for transcription. ijpmbs.com However, the relationship is complex, as PMA has also been observed to suppress histone deimination (citrullination) in neutrophils through the activation of PKCα/β. frontiersin.org This highlights the nuanced and context-dependent nature of PMA's influence on histone PTMs.

Interaction with Chromatin Remodeling Protein Complexes

PMA influences gene expression by recruiting and modulating the activity of chromatin remodeling complexes, which use the energy of ATP hydrolysis to alter nucleosome structure and accessibility. ibb.waw.pl A key family of such complexes is the SWI/SNF complex. genecards.org In HL-60 cells, PMA-induced activation of the SLC11A1 gene requires the recruitment of the SWI/SNF complex to the gene's promoter. nih.gov This recruitment is mediated by the transcription factor ATF-3, and the SWI/SNF components BRG1 and β-actin are essential for this process. nih.gov

Furthermore, in LNCaP prostate cancer cells, PMA enhances the transcription of the KAI1 metastasis suppressor gene by inducing changes in the composition of chromatin-remodeling protein complexes at the KAI1 promoter. researchgate.netnih.gov Specifically, PMA treatment leads to the recruitment of the Tip60/Pontin histone acetyltransferase complex, resulting in increased histone H3 and H4 acetylation and subsequent transcriptional activation. researchgate.netnih.gov The interaction between PMA-activated signaling pathways and chromatin remodeling complexes like SWI/SNF and Tip60/Pontin is therefore a critical mechanism by which PMA controls gene expression programs. researchgate.netresearchgate.netplos.org

Induction of Inflammatory Responses

This compound-13-acetate (PMA) is a potent inducer of inflammatory responses, a characteristic attributed to its activation of protein kinase C (PKC), a central molecule in many inflammatory signaling pathways. frontiersin.org This makes PMA a widely used tool in research to model sterile inflammation. frontiersin.orgmdpi.comnih.gov

Secretion of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

A hallmark of PMA-induced inflammation is the robust secretion of pro-inflammatory cytokines. frontiersin.org In various cell types, including monocytes, macrophages, and epithelial cells, PMA stimulation leads to the upregulation and release of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). frontiersin.orgmdpi.comresearchgate.net

In human monocytic U937 cells, PMA treatment enhances the transcript and protein levels of IL-1β, IL-6, and TNF-α in a dose-dependent manner. researchgate.net Similarly, in human pulmonary epithelial cells, PMA is known to induce the expression of inflammatory cytokines, including TNF-α. mdpi.com Studies on human peripheral blood mononuclear cells (PBMCs) have shown varied responses; while some studies report decreased production of IL-1β after PMA stimulation in the presence of certain plant-derived compounds, others show that PMA itself is a potent inducer of these cytokines. openpharmacologyjournal.com In a mouse model of acute ear inflammation, topical application of PMA resulted in significant local production of IL-6. frontiersin.org Furthermore, in a human monocyte cell line, PMA-induced differentiation into macrophages, which, upon further stimulation, exhibited a pro-inflammatory phenotype with time-dependent secretion of IL-6 and TNF-α. ijms.info

The table below summarizes findings from various studies on the effect of PMA on the secretion of key pro-inflammatory cytokines.

| Cell Type/Model | Cytokine(s) | Observed Effect | Reference |

| Human Monocytic U937 Cells | IL-1β, IL-6, TNF-α | Enhanced transcript and protein levels | researchgate.net |

| Human Pulmonary Epithelial Cells | TNF-α | Induced gene expression | mdpi.com |

| Mouse Ear Inflammation Model | IL-6 | Significant local production | frontiersin.org |

| Human Monocyte Cell Line (SC) | IL-6, TNF-α | Time-dependent secretion from differentiated macrophages | ijms.info |

| Human THP-1 Cells | IL-1β, IL-6, TNF-α | Upregulated RNA expression after PMA-induced differentiation | plos.org |

| Developing Rodent Brain | Pro-inflammatory cytokines | Induced an inflammatory response | nih.gov |

Generation of Reactive Oxygen Species (ROS)

This compound-13-acetate (PMA) is a potent activator of Protein Kinase C (PKC), which in turn triggers a cascade of intracellular events leading to the production of reactive oxygen species (ROS). frontiersin.orgias.ac.in This process is particularly prominent in phagocytic cells like neutrophils and macrophages, as well as in other cell types such as endothelial cells. ahajournals.orgucl.ac.uk The primary enzymatic source for PMA-induced ROS generation is the NADPH oxidase complex. frontiersin.orgnih.gov

Upon stimulation by PMA, PKC is activated and subsequently phosphorylates subunits of the NADPH oxidase complex, notably p47phox. ahajournals.orgahajournals.org This phosphorylation event is a critical step, initiating the assembly of the active enzyme complex at the cell membrane. ahajournals.org The activated NADPH oxidase then catalyzes the transfer of electrons from NADPH to molecular oxygen, resulting in the formation of superoxide (B77818) anions (O₂⁻). ahajournals.org These superoxide anions can then be converted to other ROS, such as hydrogen peroxide (H₂O₂), through the action of superoxide dismutase.

Studies have shown that PMA stimulation leads to a significant increase in intracellular ROS levels. mdpi.comnih.gov For instance, in human neutrophils, PMA treatment triggers a rapid and robust oxidative burst. tandfonline.com Similarly, in coronary microvascular endothelial cells, PMA stimulation significantly increases NADPH-dependent superoxide production. ahajournals.org The generation of ROS is a key component of the inflammatory response and host defense mechanisms, but excessive or prolonged production can lead to cellular damage. mdpi.comnih.gov

Modulation of Cell Adhesion Molecules (e.g., CD11b, CD62-L)

This compound-13-acetate significantly influences the expression and function of cell adhesion molecules on the surface of leukocytes, such as neutrophils and monocytes. researchgate.netjournalijbcrr.com This modulation plays a crucial role in leukocyte adhesion to the endothelium, a critical step in the inflammatory response. The two key adhesion molecules affected by PMA are CD11b (also known as Mac-1 or integrin αM) and CD62-L (L-selectin). journalijbcrr.com

In response to PMA stimulation, there is a marked upregulation of CD11b expression on the surface of neutrophils and monocytes. researchgate.netjournalijbcrr.com This increase in CD11b enhances the adhesive capacity of these cells to the endothelium. Conversely, PMA induces the rapid downregulation or "shedding" of L-selectin (CD62L) from the leukocyte surface. nih.govbiorxiv.org L-selectin is responsible for the initial tethering and rolling of leukocytes along the endothelial lining of blood vessels. biorxiv.org The shedding of L-selectin is a proteolytic process mediated by metalloproteinases. nih.gov This process is dose-dependent with PMA stimulation. aai.orgresearchgate.net

The reciprocal regulation of these two adhesion molecules—increasing the firm adhesion molecule CD11b while shedding the rolling/tethering molecule CD62-L—facilitates the transition of leukocytes from a rolling state to firm adhesion at sites of inflammation. journalijbcrr.com

Activation of Inflammasome Pathways (e.g., NLRP3)

This compound-13-acetate is a potent activator of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the innate immune response and inflammation. spandidos-publications.comspandidos-publications.com The activation of the NLRP3 inflammasome is a two-step process, often referred to as "priming" and "activation". bmj.com PMA can act as a priming agent, initiating the first signal required for inflammasome activation. bmj.com

In various cell types, particularly macrophages and monocytes, PMA treatment leads to the upregulation of NLRP3 protein expression and the synthesis of pro-interleukin-1β (pro-IL-1β). spandidos-publications.combmj.com This priming step is often mediated through the activation of transcription factors like NF-κB. spandidos-publications.comfrontiersin.org Following priming, a second signal, such as ATP, can trigger the assembly of the NLRP3 inflammasome complex. bmj.com This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1. spandidos-publications.com

Once assembled, the inflammasome leads to the auto-catalytic activation of caspase-1. spandidos-publications.com Activated caspase-1 then cleaves pro-IL-1β and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms, IL-1β and IL-18, which are potent pro-inflammatory cytokines. mdpi.comfrontiersin.org PMA-induced activation of the NLRP3 inflammasome has been demonstrated in various cell models, including human THP-1 monocytic cells differentiated into macrophages. spandidos-publications.comfrontiersin.orgfrontiersin.org This activation is a key mechanism by which PMA drives inflammatory responses. spandidos-publications.com

Effects on Synaptic Plasticity and Neurotransmission

This compound-13-acetate, through its activation of Protein Kinase C (PKC), exerts significant effects on synaptic function and plasticity. nih.gov

Potentiation of Exocytosis and Modulation of Vesicle Fusion Kinetics

PMA is known to enhance the process of exocytosis, the mechanism by which neurons and endocrine cells release neurotransmitters and hormones from vesicles. nih.govnih.gov This potentiation is largely attributed to the activation of PKC isoforms, such as PKCα. nih.govosti.govntu.edu.sg Studies using neuroendocrine PC12 cells have shown that PMA facilitates exocytosis and modulates the kinetics of vesicle fusion. nih.govosti.govntu.edu.sg

The underlying mechanism involves the phosphorylation of key proteins in the exocytotic machinery. ntu.edu.sg The SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which is essential for membrane fusion, is a target of PMA-activated PKC. elifesciences.orgnih.gov In mast cells, for instance, PMA stimulation, along with an ionophore, can trigger the release of vesicle contents, a process regulated by SNARE proteins like VAMP-8. pnas.org By modulating the components of the SNARE machinery, PMA can influence the rate and extent of vesicle fusion with the plasma membrane, thereby increasing the release of signaling molecules. elifesciences.orgbiorxiv.org However, in some contexts, such as in astroglial cells, PMA-induced PKC activation has been shown to suppress Ca²⁺- and SNARE-dependent exocytosis. nih.gov

Enhancement of Long-Term Potentiation in Neuronal Models

PMA has been shown to facilitate long-term potentiation (LTP), a cellular mechanism that underlies learning and memory, in neuronal models. nih.govhellobio.com This effect is mediated through the activation of specific PKC isoforms, namely PKCδ and PKCε. nih.gov In hippocampal neurons, the application of PMA enhances the induction and maintenance of LTP. nih.govhellobio.com

The enhancement of LTP by PMA is linked to its ability to modulate synaptic strength. nih.gov Activation of PKC by PMA can lead to the phosphorylation of various synaptic proteins, including receptors and downstream signaling molecules. This can result in an increased response to synaptic stimulation, a hallmark of LTP. nih.gov

Induction of Cellular Damage and Developmental Anomalies in Specific Models

This compound-13-acetate is recognized as a potent tumor promoter and a highly inflammatory agent that can induce cellular damage and developmental abnormalities in various model systems. mdpi.comnih.govebi.ac.uk

In plant models, such as the Allium cepa root tip, PMA has been shown to cause chromosomal aberrations and induce mitotic dysfunction, indicating its genotoxic potential. mdpi.comresearchgate.net

In animal models, PMA has demonstrated significant toxicity. Studies on zebrafish embryos have revealed that exposure to PMA leads to embryonic and larval deformities and a dose-dependent decrease in survival rates. mdpi.comnih.gov In neonatal rodents, PMA administration can induce an inflammatory response in the brain, leading to widespread neurodegeneration, particularly when exposure occurs during a vulnerable developmental period. nih.gov This can result in altered brain development and a reduction in neuronal cell density. nih.gov

At the cellular level, PMA can induce cell death in various cell types. scientificarchives.com For example, in porcine peripheral blood polymorphonuclear leukocytes, PMA induces morphological degeneration and cell death. nih.gov While it can suppress apoptosis in some cell lines, in others, it promotes cell death pathways. scientificarchives.comnih.gov The induction of cell death by PMA can be linked to the generation of reactive oxygen species and the activation of specific signaling pathways. tandfonline.com

Chromosomal Aberrations and Mitotic Dysfunction in Plant Models

This compound-13-acetate (PMA), a potent activator of protein kinase C, has been shown to induce significant genotoxic effects in plant models, specifically in the root tip meristem of Allium cepa (the common onion). mdpi.comnih.gov This model is widely used for assessing the effects of chemical compounds on chromosomes and the mitotic process due to its well-defined chromosomes and ease of handling.

Studies have demonstrated that exposure of Allium cepa root tips to PMA leads to a variety of chromosomal abnormalities. mdpi.com These aberrations are indicative of the compound's ability to interfere with the genetic material of the cell. Observed abnormalities include polyploidy (the presence of more than two complete sets of chromosomes) and the formation of chromosomal bridges, which occur when sister chromatids fail to separate during anaphase. researchgate.net Other noted dysfunctions are laggard chromosomes, where chromosomes or chromatids are left behind during anaphase movement, and pulverized metaphase, indicating severe chromosome fragmentation. researchgate.net

The impact of PMA on cell division is further quantified by the mitotic index, which is a measure of the proportion of cells undergoing mitosis in a given population. Research has shown a dose-dependent decrease in the mitotic index in Allium cepa root cells exposed to PMA, signifying an inhibition of cell division. mdpi.comresearchgate.net Concurrently, the percentage of total chromosomal abnormalities increases with higher concentrations of PMA, highlighting its potent clastogenic (chromosome-breaking) and aneugenic (affecting chromosome number) potential. mdpi.comresearchgate.net For instance, one study observed a mitotic index of 57% in control groups, which dropped to 20.33% at a 10 µg concentration of PMA. researchgate.net In the same study, the percentage of abnormalities rose from 5% in the control to 30.2% in the 10 µg PMA treatment group. researchgate.net

Table 1: Effect of this compound-13-Acetate (PMA) on Mitotic Index and Chromosomal Abnormalities in Allium cepa Root Tip Cells

| Treatment Group | Mitotic Index (%) | Total Abnormalities (%) |

| Control | 57.0 | 5.0 |

| PMA (1 µg) | 47.7 | 11.4 |

| PMA (3 µg) | 35.0 | 19.8 |

| PMA (10 µg) | 20.3 | 30.2 |

Data sourced from Chang et al. (2020). researchgate.net

Embryonic and Larval Deformities in Developmental Models

The toxicological impact of this compound-13-acetate (PMA) extends to developmental processes in animal models, such as the zebrafish (Danio rerio). mdpi.comgib.re.kr The zebrafish is a well-established model in developmental biology and toxicology due to its external fertilization, transparent embryos, and rapid development, which allow for detailed observation of organogenesis.

Exposure of zebrafish embryos to PMA has been found to cause a range of dose-dependent embryonic and larval deformities, coupled with a significant decrease in the survival rate. mdpi.comgib.re.krebi.ac.uk These findings underscore the compound's potential to disrupt critical developmental pathways. Morphological abnormalities observed in PMA-treated zebrafish larvae include a curved tail (CT), lack of tail fins (LF), and the abnormal development of yolk bags (YB), which are crucial for nutrient supply during early development. researchgate.net

The effects of PMA are not limited to morphological changes. Studies have also reported a reduction in the hatching rate of embryos exposed to the compound. researchgate.net Furthermore, physiological parameters can be affected, as evidenced by alterations in the heartbeat rate of developing larvae. researchgate.net The survivability of the embryos and larvae plummets with increasing concentrations of PMA, indicating its potent toxicity during early life stages. gib.re.krebi.ac.uk For example, research has documented a significant decrease in the hatching rate in zebrafish embryos treated with 50 nM and 100 nM PMA compared to control groups. researchgate.net These studies collectively demonstrate that PMA can act as a potent teratogen, interfering with normal embryonic and larval development.

Table 2: Observed Deformities in Zebrafish Larvae Exposed to this compound-13-Acetate (PMA)

| Abnormality Type | Description |

| Morphological | |

| Curved Tail (CT) | Abnormal curvature of the spinal column and tail structure. |

| Lack of Tail Fins (LF) | Incomplete or absent development of the caudal fin. |

| Yolk Bag (YB) Deformity | Abnormal size or shape of the yolk sac, indicating issues with nutrient absorption or development. |

| Physiological | |

| Reduced Hatching Rate | A lower percentage of embryos successfully hatch into larvae compared to controls. researchgate.net |

| Altered Heartbeat | Variations in the number of heartbeats per minute in developing larvae. researchgate.net |

| Viability | |

| Decreased Survivability | A dose-dependent increase in mortality rate of embryos and larvae. gib.re.krebi.ac.uk |

Engagement of Specific Signal Transduction Pathways by Phorbol 12 Myristate

Mitogen-Activated Protein Kinase (MAPK) Pathways

PMA is known to activate several key MAPK pathways, including Extracellular Signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK stemcell.comscientificarchives.com. These pathways are central to cellular responses to external stimuli and play vital roles in cell growth, differentiation, stress response, and apoptosis.

PMA robustly activates the ERK1/2 pathway in various cell types, often through a mechanism dependent on Ras and Raf kinases, downstream of PKC activation nih.govnih.gov. This activation is crucial for processes like cell proliferation, differentiation, and survival oup.comsdbonline.org. For instance, in human pulmonary epithelial cells (A549), PMA-induced ERK activation leads to the expression of cyclooxygenase-2 (COX-2) and the release of prostaglandin (B15479496) E2 (PGE2) nih.gov. In Jurkat T cells, PMA-induced ERK activation has been shown to protect against apoptosis by mitigating JNK-mediated cytochrome c release from mitochondria nih.gov. Furthermore, PMA can activate ERK in human aortic smooth muscle cells, contributing to the activation of phosphodiesterase 4D5 (PDE4D5) through an autocrine mechanism involving prostaglandin E2 (PGE2) and protein kinase A (PKA) nih.gov. In glioblastoma cells, PMA-induced ERK activation is implicated in cell migration, often in conjunction with the p38 MAPK/Hsp27 pathway nih.gov.

Table 1: Phorbol-12-Myristate (PMA)-Induced ERK Activation

| Pathway Component | Cell Type/Model System | Key Findings/Downstream Effects |

|---|---|---|

| ERK1/2 | A549 cells | Activated via Ras/Raf-dependent mechanism; leads to COX-2 expression and PGE2 release. nih.gov |

| ERK1/2 | Jurkat cells | Activated; protects against methylglyoxal-induced apoptosis by inhibiting JNK-induced cytochrome c leakage. nih.gov |

| ERK1/2 | Human Aortic Smooth Muscle Cells (HASMC) | Activated; leads to PDE4D5 activation via an ERK-controlled autocrine mechanism involving PGE2 and PKA. nih.gov |

| ERK1/2 | Rat Pulmonary Myofibroblasts | Activated in an oxidant-dependent manner via tyrosine phosphorylation of EGF-R and its substrate. atsjournals.org |

| ERK1/2 | Glioblastoma cells (A172) | Activated, contributing to PMA-induced migration via the p38MAPK/Hsp27 pathway. nih.gov |

PMA readily stimulates the phosphorylation and activation of JNK, a process dependent on PKC researchgate.net. While PMA can be a weak activator of JNK in some cell types, it can synergize with other stimuli, such as calcium ionophores, to enhance JNK activity ahajournals.org. In HL-60 cells, PMA-induced JNK activation is critical for the nuclear translocation of transcription factors TFEB and FOXO1/3, leading to autophagy induction researchgate.net. Furthermore, the protective effect of PMA-induced ERK activation against apoptosis in Jurkat cells is partly attributed to its ability to prevent JNK-mediated cytochrome c release nih.gov.

Table 2: this compound (PMA)-Modulated JNK Signaling

| Pathway Component | Cell Type/Model System | Key Findings/Downstream Effects |

|---|---|---|

| JNK | HL-60 cells | Phosphorylation stimulated via PKC-dependent mechanism; required for TFEB/FOXO1/3 nuclear translocation and autophagy induction. researchgate.net |

| JNK | Jurkat T cells | Activated; distinct kinetics compared to other stimuli. researchgate.net |

| JNK | Cultured Cardiac Myocytes | Weak activator, but synergizes with Ca2+ ionophore to increase activity. ahajournals.org |

PMA can also activate the p38 MAPK pathway scientificarchives.com. In glioblastoma cells, PMA-induced p38 MAPK activation is essential for cell migration, mediated by the phosphorylation of Heat Shock Protein 27 (Hsp27) nih.gov. In Madin-Darby canine kidney epithelial cells, PMA treatment increases p38 MAPK phosphorylation, which in turn promotes osteopontin (B1167477) (OPN) expression mdpi.com. Additionally, p38 MAPK activation is implicated in cell death pathways, and PMA's influence on ERK can modulate sphingosine-induced p38 MAPK activation aacrjournals.org. In neutrophils, PMA has been shown to induce Neutrophil Extracellular Trap (NET) formation, with p38 MAPK playing a role in this process, although inhibitor studies have yielded varied results mdpi.com.

Table 3: this compound (PMA)-Induced p38 MAPK Signaling

| Pathway Component | Cell Type/Model System | Key Findings/Downstream Effects |

|---|---|---|

| p38 MAPK | A172 Glioblastoma Cells | Activated, leading to Hsp27 phosphorylation and cell migration. nih.gov |

| p38 MAPK | Madin-Darby Canine Kidney Epithelial Cells | Increased phosphorylation, leading to osteopontin (OPN) expression. mdpi.com |

| p38 MAPK | Jurkat T cells | PMA-induced ERK activation can attenuate sphingosine-induced p38 MAPK activation. aacrjournals.org |

Nuclear Factor Kappa B (NF-κB) Signaling Pathway Activation

PMA is a potent inducer of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses, cell survival, and proliferation mdpi.comnih.govnih.govfrontiersin.orgscientificarchives.comecrjournal.comnih.govpnas.orgnih.govgib.re.kr. PMA-induced NF-κB activation is often a consequence of PKC activation and is linked to the upregulation of pro-inflammatory cytokines such as TNF-α and IL-6 nih.govnih.gov. In human periodontal ligament stem cells (hPDLSCs), PMA promotes LPS-induced inflammatory responses via NF-κB activation nih.gov. In ER-negative breast cancer cells, PMA-induced NF-κB activation is associated with increased cyclin D1 expression and contributes to tumorigenesis pnas.org. Furthermore, PMA-driven crosstalk between HIF-1α and NF-κB pathways, mediated by PKCα and ERK1/2, is observed in keratinocytes, contributing to inflammatory responses mdpi.comnih.govgib.re.kr. PMA also activates NF-κB in conjunction with MAPK pathways, influencing gene transcription and cellular processes like MUC2 expression in colon cancer cells nih.govscientificarchives.com.

Table 4: this compound (PMA)-Induced NF-κB Activation

| Pathway Component | Cell Type/Model System | Key Findings/Downstream Effects |

|---|---|---|

| NF-κB | A549 cells | Activated via PKC/Ras/Raf/ERK pathway; leads to COX-2 expression and PGE2 release. nih.gov |

| NF-κB | hPDLSCs | Activated; promotes LPS-induced TNF-α and IL-6 up-regulation. nih.gov |

| NF-κB | ER− breast cancer cells | Activated; PMA-induced activation blocked by dnIkkβ, linked to cyclin D1 overexpression and tumorigenesis. pnas.org |

| NF-κB | HM3 colon cancer cells | Activated; involved in MUC2 up-regulation. nih.gov |

| NF-κB | HaCaT cells | Activated as part of the PKCα-ERK1/2-NF-κB pathway, involved in HIF-1α crosstalk. mdpi.comnih.govgib.re.kr |

| NF-κB | Jurkat T cells | Activated via MAPK pathways; involved in HIV-1 latency reactivation. scientificarchives.com |

PI3K/AKT Signaling Axis Involvement

PMA's interaction with the PI3K/AKT signaling axis is complex and context-dependent. PMA can activate PKC, which plays a role in integrating signals within the PI3K/AKT pathway abcam.com. In certain endometrial cancer cells, PMA treatment has been shown to decrease AKT activity, suggesting a tumor-suppressive role for PKCα through the inhibition of PI3K/AKT signaling, potentially via PP2A-mediated mechanisms nih.govresearchgate.net. This pathway is fundamental for cell growth, survival, and metabolic regulation, and PMA's modulation can influence these processes abcam.complos.orgscientificarchives.com. For example, PMA is used to induce the differentiation of THP-1 monocytes into macrophages, a process that involves the PI3K/AKT pathway and influences cytokine production plos.org. Furthermore, PMA's effects on PKCα can impact invadopodia formation, a process regulated by PI3K activity and linked to cellular invasion and metastasis researchgate.net.

Table 5: this compound (PMA)'s Modulation of PI3K/AKT Signaling

| Pathway Component | Cell Type/Model System | Effect of PMA | Key Findings/Downstream Effects |

|---|---|---|---|

| AKT | Endometrial Cancer (PKCαhigh) cells | Decreased activity | Tumor-suppressive role of PKCα via PI3K/AKT inhibition. nih.gov |

| PI3K/AKT | Ovarian Cancer cells | Modulated (inhibition via PKCα) | Affects invadopodia formation and metastasis; PKCα knockdown increased PI3K activity in some contexts. researchgate.net |

| PI3K/AKT | THP-1 monocytes/macrophages | Involved in differentiation | PMA induces differentiation; PI3K/AKT pathway is central to cytokine production. plos.org |

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Crosstalk Pathways

PMA plays a role in pathways involving Hypoxia-Inducible Factor 1-alpha (HIF-1α), particularly in the context of inflammatory responses and crosstalk with NF-κB mdpi.comnih.govgib.re.krnih.govresearchgate.net. In human keratinocyte (HaCaT) cells, PMA treatment is associated with HIF-1α-NF-κB crosstalk, mediated by the PKCα-ERK1/2-NF-κB pathway, leading to enhanced inflammatory responses mdpi.comnih.govgib.re.kr. PMA can also induce the nuclear translocation of both HIF-1α and NF-κB p65 subunits mdpi.comnih.govgib.re.kr. Additionally, a specific splice variant, HIF-1α785, has been shown to be induced by PMA nih.gov. PMA treatment also elevates reactive oxygen species (ROS) generation, which can influence antioxidant responses and potentially interact with HIF-1α signaling mdpi.comnih.govgib.re.kr.

Table 6: this compound (PMA) and HIF-1α Crosstalk

| Pathway Component | Cell Type/Model System | Key Findings/Downstream Effects |

|---|---|---|

| HIF-1α | HaCaT cells | Associated with NF-κB crosstalk via PKCα-ERK1/2-NF-κB pathway; PMA enhances this crosstalk. mdpi.comnih.govgib.re.kr |

| HIF-1α | Various cells | HIF-1α785 splice variant is induced by PMA. nih.gov |

| HIF-1α/NF-κB | HaCaT cells | PMA treatment led to nuclear translocation of both HIF-1α and NF-κB p65. mdpi.comnih.govgib.re.kr |

Experimental Models and Methodological Approaches in Phorbol 12 Myristate Research

In Vivo Non-Human Animal Models

In vivo models provide crucial insights into the effects of Phorbol-12-myristate within a complex biological system, mimicking physiological conditions more closely than in vitro studies.

Murine Models for Inflammatory Response and Carcinogenesis Studies

Murine models, particularly mice, are widely used to study the inflammatory and carcinogenic properties of this compound. These models allow for the investigation of this compound's role in skin inflammation and pulmonary inflammation, as well as its potent tumor-promoting activity.

Research has demonstrated that this compound (PMA) can induce significant inflammatory responses in mouse skin, mimicking aspects of human inflammatory conditions like psoriasis. mdpi.comnih.gov Studies have also explored its role in pulmonary inflammation, where it can trigger inflammatory cascades. mdpi.com In the context of carcinogenesis, this compound is a well-established tumor promoter in mouse skin models, often used in conjunction with a carcinogen like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) to study the multi-stage process of tumor development. pnas.orgresearchgate.netnih.gov Transgenic mouse lines overexpressing cyclooxygenase-2 (COX-2) have shown increased sensitization to carcinogenesis when treated with DMBA and this compound, highlighting the compound's role in promoting tumor progression. pnas.org

Zebrafish Embryo/Larvae Models for Developmental Biology, Cellular Toxicity, and Angiogenesis Investigations

The zebrafish (Danio rerio) embryo and larvae serve as a valuable in vivo model for studying the developmental toxicity, cellular effects, and angiogenic processes influenced by this compound. Its transparency, rapid development, and genetic similarity to humans make it suitable for high-throughput screening and detailed observation.

Studies using zebrafish embryos have shown that this compound can induce various embryonic and larval deformities, including cardiac edema, yolk sac abnormalities, and curved tails, indicating significant cellular toxicity. mdpi.comnih.govresearchgate.net These effects are often dose-dependent, impacting survivability rates. mdpi.comnih.gov this compound has also been investigated in the context of angiogenesis, with research suggesting its involvement in signaling pathways that regulate endothelial cell behavior. nih.govresearchgate.net For instance, this compound treatment has been shown to increase ERK phosphorylation, a key signaling molecule in angiogenesis, though its direct impact on endothelial cell numbers in intersegmental vessels was found to be minimal in specific contexts. nih.gov

Plant Models (e.g., Allium cepa Root Tip) for Genotoxicity and Mitotic Studies

Plant models, particularly the root tips of Allium cepa (onion), are utilized to assess the genotoxic and cytotoxic effects of chemical compounds, including this compound. This bioassay is cost-effective and sensitive to various types of cellular damage.

Research has indicated that this compound can induce genotoxicity in Allium cepa root tips. Specifically, it has been shown to cause chromosomal aberrations, such as bridges and fragmented chromosomes, and induce mitotic dysfunction, leading to a significant reduction in the mitotic index. mdpi.comnih.gov These findings suggest that this compound interferes with normal cell division processes in plant meristematic cells. mdpi.comnih.gov The Allium cepa test is a well-established method for evaluating the cytotoxic and genotoxic potential of substances, and its application to this compound demonstrates its capacity to induce cellular damage. mdpi.comnih.govnih.govjelsciences.com

Advanced Methodological Approaches in this compound Research

Advanced molecular and cellular techniques are essential for dissecting the complex mechanisms of action of this compound.

Gene Expression Analysis Techniques

Gene expression analysis techniques are critical for understanding how this compound influences cellular function at the transcriptional level.